(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone
is a part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and have shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Molecular Structure Analysis
The molecular structure of this compound involves a 1,1-dioxidotetrahydrothiophen-3-yl group, a 4-fluorophenyl group, a 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl group, and a pyrrolidin-1-yl group . The exact structure would require more specific information or computational analysis.Scientific Research Applications
Structural Analysis and Disorder
Research by Swamy et al. (2013) focuses on isomorphous methyl- and chloro-substituted small heterocyclic analogs, including pyrazolo[3,4-b]pyridin derivatives, emphasizing the chlorine-methyl (Cl-Me) exchange rule. This study illuminates the complexities of structural disorder within these compounds and the challenges it presents for automatic isomorphism detection in data-mining processes, highlighting the importance of detailed structural characterization in drug design and material science (Swamy et al., 2013).
Formulation Development for Poorly Soluble Compounds
Burton et al. (2012) conducted in vitro and in vivo investigations to develop a suitable formulation for early toxicology and clinical studies of a poorly water-soluble compound. Their work underlines the significance of solubilized, precipitation-resistant formulations in improving plasma concentrations and dose proportionality, which is crucial for the successful toxicological and early clinical evaluation of new chemical entities (Burton et al., 2012).
Crystallographic and Conformational Analysis
Huang et al. (2021) performed synthesis, crystallographic, and conformational analysis of boric acid ester intermediates, showcasing the utility of single crystal X-ray diffraction and density functional theory (DFT) in elucidating the molecular structures of complex organic compounds. This approach allows for a deeper understanding of physicochemical properties and potential reactivity or interaction with biological targets (Huang et al., 2021).
Antimicrobial and Anticancer Activity
Kumar et al. (2012) explored the synthesis and antimicrobial activity of pyrazoline derivatives, indicating the potential of these compounds in developing new antimicrobial agents. Their findings suggest that substituents on the pyrazoline ring can significantly affect biological activity, offering a pathway for the design of novel therapeutics targeting resistant microbial strains (Kumar et al., 2012).
Mechanism of Action
Target of Action
The primary target of the compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating neuronal excitability .
Mode of Action
The compound this compound interacts with its target, the GIRK channels, by acting as an activator . This activation leads to the opening of the channels, allowing potassium ions to flow into the cell .
Biochemical Pathways
The activation of GIRK channels by this compound affects the potassium ion homeostasis within the cell . This can lead to hyperpolarization of the cell membrane, reducing the cell’s excitability and affecting various downstream signaling pathways .
Result of Action
The activation of GIRK channels by this compound leads to a decrease in neuronal excitability . This can result in various molecular and cellular effects, potentially influencing the function of the nervous system .
Future Directions
The discovery and characterization of this compound as a GIRK channel activator suggest potential applications in the treatment of conditions related to the function of these channels . Future research could focus on further optimizing the potency and selectivity of these compounds, as well as investigating their effects in biological systems.
Properties
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-14-20-18(22(28)26-9-2-3-10-26)12-19(15-4-6-16(23)7-5-15)24-21(20)27(25-14)17-8-11-31(29,30)13-17/h4-7,12,17H,2-3,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAYPGSHJSJODS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N4CCCC4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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